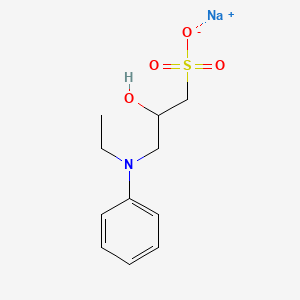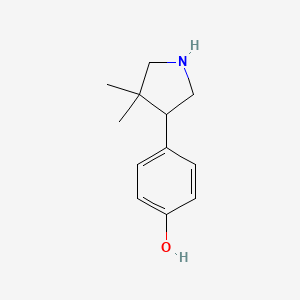
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is a complex organic compound that combines the properties of a methacrylate ester and a triiodobenzoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-Hydroxy-3-(methacryloyloxy)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in medical imaging as a contrast agent due to its iodine content, which enhances the visibility of tissues in X-ray and CT imaging.
Industry: Applied in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is primarily based on its ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triiodobenzoate moiety can interact with biological molecules, enhancing imaging contrast or delivering therapeutic agents to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(methacryloyloxy)propyl methacrylate: Lacks the iodine atoms, making it less effective as a contrast agent but useful in polymer synthesis.
2-Hydroxy-3-(methacryloyloxy)propyl acrylate: Similar structure but with different polymerization properties.
2-Hydroxy-3-(methacryloyloxy)propyl benzoate: Similar ester structure but without the iodine atoms, used in different applications.
Uniqueness
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is unique due to its combination of a methacrylate ester and a triiodobenzoate, providing both polymerization capabilities and enhanced imaging properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H13I3O5 |
|---|---|
Molekulargewicht |
641.96 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2,3,5-triiodobenzoate |
InChI |
InChI=1S/C14H13I3O5/c1-7(2)13(19)21-5-9(18)6-22-14(20)10-3-8(15)4-11(16)12(10)17/h3-4,9,18H,1,5-6H2,2H3 |
InChI-Schlüssel |
YACVLRLWUNITNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=C(C(=CC(=C1)I)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)




![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)

![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)



![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)

